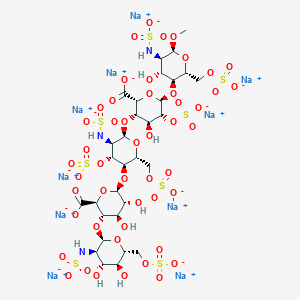
Fondaparinux (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fondaparinux sodium is a synthetic anticoagulant that selectively inhibits factor Xa. It is primarily used for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism. Fondaparinux sodium is also utilized in the management of acute coronary syndromes .
準備方法
Synthetic Routes and Reaction Conditions
Fondaparinux sodium is synthesized through a complex multi-step process involving the assembly of a pentasaccharide sequence. The synthesis typically involves glycosylation reactions to link monosaccharide units, followed by sulfation and other modifications to achieve the desired structure . The process includes:
Glycosylation: Monosaccharide units are linked using glycosyl donors and acceptors under controlled conditions.
Sulfation: The hydroxyl groups of the saccharide units are sulfated using sulfur trioxide-pyridine complex or similar reagents.
Purification: The final product is purified through chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of fondaparinux sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Preparation of Raw Materials: Weighing and mixing of raw materials according to the formulation.
Reaction Setup: Conducting the synthesis in reaction vessels with precise temperature and pH control.
Purification and Filtration: Using filtration and chromatography to remove impurities and achieve the desired purity.
Sterilization and Packaging: The final product is sterilized and packaged in prefilled syringes for clinical use
化学反応の分析
Types of Reactions
Fondaparinux sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at the hydroxyl or sulfated groups, leading to different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of fondaparinux sodium, each with varying degrees of anticoagulant activity .
科学的研究の応用
Fondaparinux sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation and sulfation reactions.
Biology: Investigated for its interactions with various proteins and enzymes involved in coagulation.
Medicine: Extensively studied for its anticoagulant properties and used in clinical trials for various thromboembolic disorders.
Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents
作用機序
Fondaparinux sodium exerts its anticoagulant effects by selectively binding to antithrombin III, which in turn inhibits factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The high affinity binding to antithrombin III enhances its inhibitory activity by approximately 300-fold .
類似化合物との比較
Similar Compounds
Low-Molecular-Weight Heparins (LMWH): Such as enoxaparin and nadroparin.
Direct Oral Anticoagulants (DOACs): Such as rivaroxaban and apixaban.
Comparison
Fondaparinux Sodium vs. LMWH: Fondaparinux sodium has a more predictable pharmacokinetic profile and does not require routine monitoring, unlike LMWH. .
Fondaparinux Sodium vs. DOACs: Fondaparinux sodium is administered parenterally, whereas DOACs are taken orally. .
Fondaparinux sodium stands out due to its synthetic origin, high specificity for factor Xa, and minimal risk of contamination compared to biologically derived anticoagulants .
特性
分子式 |
C31H43N3Na10O49S8 |
|---|---|
分子量 |
1728.1 g/mol |
IUPAC名 |
decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |
InChIキー |
XEKSTYNIJLDDAZ-JASSWCPGSA-D |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


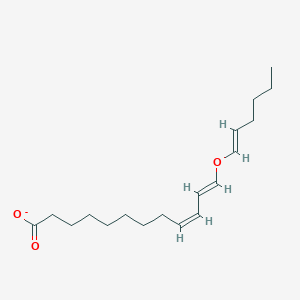
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)
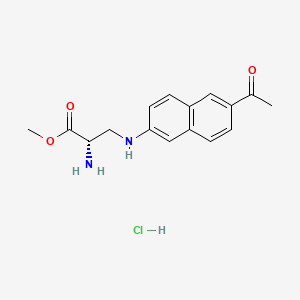

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)
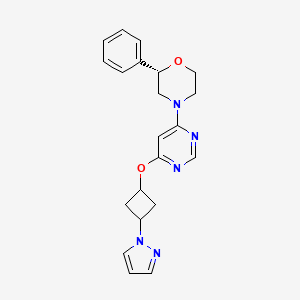
![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)
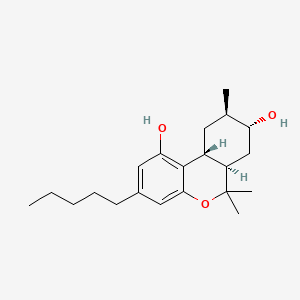
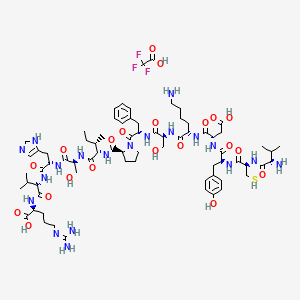
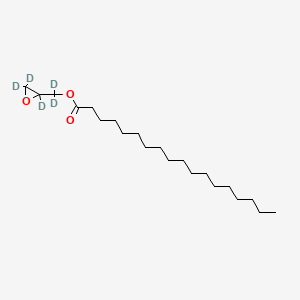
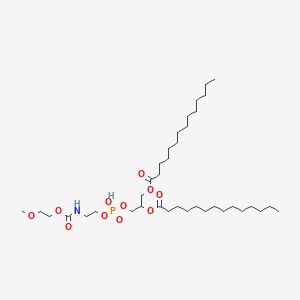
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)
![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)
